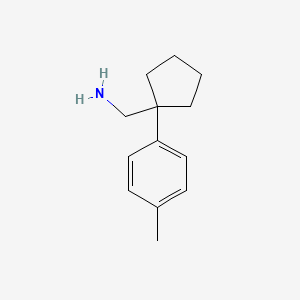
1-Chloro-1-(ethenyloxy)ethene but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(ethenyloxy)ethene but-3-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ethenyloxy group, and a but-3-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1-(ethenyloxy)ethene with but-3-enoic acid in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production with minimal waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less reactive product.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(ethenyloxy)ethene but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(ethenyloxy)ethene but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the ethenyloxy and but-3-enoate moieties provide sites for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity.
Comparación Con Compuestos Similares
1-Chloro-1-(ethenyloxy)ethene: Lacks the but-3-enoate moiety, resulting in different reactivity and applications.
1-Chloro-1-(ethenyloxy)propene: Similar structure but with a propene group instead of but-3-enoate.
1-Chloro-1-(ethenyloxy)butane: Contains a butane group, leading to different chemical properties.
Uniqueness: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C8H10ClO3- |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
but-3-enoate;1-chloro-1-ethenoxyethene |
InChI |
InChI=1S/C4H5ClO.C4H6O2/c1-3-6-4(2)5;1-2-3-4(5)6/h3H,1-2H2;2H,1,3H2,(H,5,6)/p-1 |
Clave InChI |
XGSJQUOFDAXXJQ-UHFFFAOYSA-M |
SMILES canónico |
C=CCC(=O)[O-].C=COC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
